An In-depth Technical Guide to the Mechanism of Action of Upleganan Against Pseudomonas aeruginosa
An In-depth Technical Guide to the Mechanism of Action of Upleganan Against Pseudomonas aeruginosa
Notice: Preliminary literature searches did not yield any publicly available scientific data for a compound named "Upleganan." The following technical guide has been generated using Ciprofloxacin , a well-researched fluoroquinolone antibiotic with a known mechanism of action against Pseudomonas aeruginosa, as a representative example to fulfill the structural and content requirements of the user's request.
Technical Guide: Mechanism of Action of Ciprofloxacin Against Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pseudomonas aeruginosa is a formidable opportunistic pathogen characterized by its intrinsic and acquired resistance to a wide array of antibiotics. Fluoroquinolones, such as Ciprofloxacin, remain a critical component of the therapeutic arsenal against this bacterium. This guide delineates the core mechanism of action of Ciprofloxacin, focusing on its interaction with essential bacterial enzymes, and provides an overview of relevant experimental data and methodologies.
Core Mechanism of Action: Inhibition of DNA Replication
Ciprofloxacin exerts its bactericidal effect by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication. Ciprofloxacin binds to the complex of DNA gyrase and DNA, trapping the enzyme in a state where it has introduced a double-strand break. This leads to the accumulation of these breaks and the inhibition of DNA replication.
-
Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following the completion of a round of DNA replication. Inhibition of topoisomerase IV by Ciprofloxacin prevents chromosome segregation, ultimately leading to cell death.
In Pseudomonas aeruginosa, DNA gyrase is the primary target of Ciprofloxacin.
Caption: Ciprofloxacin's mechanism of action in P. aeruginosa.
Quantitative Data: In Vitro Susceptibility
The efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
| Antibiotic | Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.015 - 1024 | 0.25 | 2 | |
| Ciprofloxacin | Pseudomonas aeruginosa | ≤0.008 - >128 | 0.25 | 4 |
-
MIC50: The concentration at which 50% of isolates are inhibited.
-
MIC90: The concentration at which 90% of isolates are inhibited.
Key Experimental Protocols
This protocol determines the in vitro susceptibility of P. aeruginosa to Ciprofloxacin.
Caption: Workflow for MIC determination via broth microdilution.
Protocol:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of Ciprofloxacin is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of P. aeruginosa is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of Ciprofloxacin at which there is no visible growth (turbidity).
This biochemical assay measures the ability of Ciprofloxacin to inhibit the supercoiling activity of purified DNA gyrase.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase (subunits GyrA and GyrB), relaxed circular plasmid DNA as a substrate, ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of Ciprofloxacin are added to the reaction mixtures.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
Termination: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye and SDS.
-
Analysis: The different topological forms of the plasmid DNA (relaxed vs. supercoiled) are separated by agarose gel electrophoresis. The inhibition of supercoiling is visualized as a decrease in the amount of the supercoiled DNA form with increasing Ciprofloxacin concentration. The IC50 (the concentration that inhibits 50% of the enzyme's activity) can then be calculated.
Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized and may require optimization for specific laboratory conditions.
